molecular formula C13H18ClNO2 B1390775 (R)-2-Phenethylpyrrolidine-2-carboxylic acid hydrochloride CAS No. 1217684-31-5

(R)-2-Phenethylpyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B1390775
CAS No.: 1217684-31-5
M. Wt: 255.74 g/mol
InChI Key: NZORNSLALKFTJI-ZOWNYOTGSA-N
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Description

®-2-Phenethylpyrrolidine-2-carboxylic acid hydrochloride is a chiral compound featuring a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of significant interest in synthetic and medicinal chemistry due to its structural similarity to natural products and its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-Phenethylpyrrolidine-2-carboxylic acid hydrochloride typically involves the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides. This method allows for the creation of various stereoisomers from the same starting materials . The reaction conditions often include the use of transition metal catalysts and specific ligands to achieve high enantioselectivity.

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by cyclization and purification steps. The use of green chemistry principles, such as organocatalysis, is also explored to enhance the efficiency and environmental sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions: ®-2-Phenethylpyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can convert carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another, such as halogenation or alkylation.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., Br₂, Cl₂) and alkyl halides.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

®-2-Phenethylpyrrolidine-2-carboxylic acid hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of ®-2-Phenethylpyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

    Pyrrolidine: A simple five-membered nitrogen-containing heterocycle.

    Proline: An amino acid with a pyrrolidine ring, commonly found in proteins.

    Pyrimidine: A six-membered heterocyclic compound with two nitrogen atoms.

Uniqueness: ®-2-Phenethylpyrrolidine-2-carboxylic acid hydrochloride is unique due to its chiral nature and specific structural features, which confer distinct biological activities and synthetic utility compared to other similar compounds .

Properties

IUPAC Name

(2R)-2-(2-phenylethyl)pyrrolidine-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c15-12(16)13(8-4-10-14-13)9-7-11-5-2-1-3-6-11;/h1-3,5-6,14H,4,7-10H2,(H,15,16);1H/t13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZORNSLALKFTJI-ZOWNYOTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)(CCC2=CC=CC=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@](NC1)(CCC2=CC=CC=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80661592
Record name 2-(2-Phenylethyl)-D-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217684-31-5
Record name 2-(2-Phenylethyl)-D-proline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80661592
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-Phenethylpyrrolidine-2-carboxylic acid hydrochloride
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(R)-2-Phenethylpyrrolidine-2-carboxylic acid hydrochloride
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(R)-2-Phenethylpyrrolidine-2-carboxylic acid hydrochloride
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(R)-2-Phenethylpyrrolidine-2-carboxylic acid hydrochloride
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(R)-2-Phenethylpyrrolidine-2-carboxylic acid hydrochloride
Reactant of Route 6
(R)-2-Phenethylpyrrolidine-2-carboxylic acid hydrochloride

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